- An efficient Fe2O3/HY catalyst for Friedel-Crafts acylation of m-xylene with benzoyl chloride, RSC Advances, 2014, 4(70), 36951-36958

Cas no 954-16-5 (2,4,6-Trimethylbenzophenone)

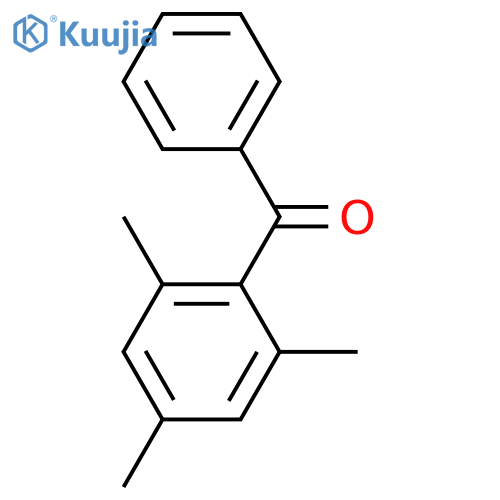

2,4,6-Trimethylbenzophenone structure

Produktname:2,4,6-Trimethylbenzophenone

CAS-Nr.:954-16-5

MF:C16H16O

MW:224.297644615173

MDL:MFCD02685558

CID:40404

2,4,6-Trimethylbenzophenone Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- Mesityl(phenyl)methanone

- 2-Benzoylmesitylene

- Mesityl phenyl ketone

- Methanone, phenyl(2,4,6-trimethylphenyl)-

- 2,4,6-Trimethylbenzophenone

- phenyl-(2,4,6-trimethylphenyl)methanone

- 2,4,6-trimethyl-benzophenone

- Benzophenone,2,4,6-trimethyl

- Benzoylmesitylene

- Ketone,mesityl phenyl

- Mesitylene,2-benzoyl

- Mesitylphenylketon

- phenyl mesityl ketone

- Ketone, mesityl phenyl

- Benzophenone, 2,4,6-trimethyl-

- Mesitylene, 2-benzoyl-

- MLS002639152

- HPAFOABSQZMTHE-UHFFFAOYSA-N

- Q63408707

- Benzoylmesitylen

- 2,6-Trimethylbenzophenone

- Mesityl(phenyl)methanone #

- Benzophenone,4,6-trimethyl-

- Benzophenone, 2,4,6-trimethyl- (6CI, 7CI, 8CI)

- Phenyl(2,4,6-trimethylphenyl)methanone (ACI)

- NSC 26923

- Phenyl 2,4,6-trimethylphenyl ketone

-

- MDL: MFCD02685558

- Inchi: 1S/C16H16O/c1-11-9-12(2)15(13(3)10-11)16(17)14-7-5-4-6-8-14/h4-10H,1-3H3

- InChI-Schlüssel: HPAFOABSQZMTHE-UHFFFAOYSA-N

- Lächelt: O=C(C1C(C)=CC(C)=CC=1C)C1C=CC=CC=1

Berechnete Eigenschaften

- Genaue Masse: 224.12000

- Monoisotopenmasse: 224.12

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 1

- Schwere Atomanzahl: 17

- Anzahl drehbarer Bindungen: 2

- Komplexität: 253

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Oberflächenladung: 0

- Tautomerzahl: 15

- Topologische Polaroberfläche: 17.1

- XLogP3: 4.4

Experimentelle Eigenschaften

- Farbe/Form: Transparent bis gelb halbfest

- Dichte: 1.036

- Schmelzpunkt: 35 - 36 C

- Siedepunkt: 315℃ at 760 mmHg

- Flammpunkt: 131.2 °C

- Brechungsindex: 1.565

- PSA: 17.07000

- LogP: 3.84280

2,4,6-Trimethylbenzophenone Sicherheitsinformationen

- Code der Gefahrenkategorie: 22-36-50/53

- Sicherheitshinweise: 26-60-61

-

Identifizierung gefährlicher Stoffe:

- Risikophrasen:R22; R36; R50/53

2,4,6-Trimethylbenzophenone Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| TRC | T219405-1g |

2,4,6-Trimethylbenzophenone |

954-16-5 | 1g |

$ 87.00 | 2023-09-06 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M59170-10g |

Mesityl(phenyl)methanone |

954-16-5 | 10g |

¥76.0 | 2021-09-04 | ||

| Fluorochem | 228744-25g |

Mesityl(phenyl)methanone |

954-16-5 | 95% | 25g |

£16.00 | 2022-02-28 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BG286-100g |

2,4,6-Trimethylbenzophenone |

954-16-5 | 98% | 100g |

618CNY | 2021-05-08 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M196053-500g |

2,4,6-Trimethylbenzophenone |

954-16-5 | 98% | 500g |

¥864.90 | 2023-09-01 | |

| TRC | T219405-5g |

2,4,6-Trimethylbenzophenone |

954-16-5 | 5g |

$ 146.00 | 2023-09-06 | ||

| Chemenu | CM157304-500g |

2,4,6-Trimethylbenzophenone |

954-16-5 | 95+% | 500g |

$211 | 2021-06-17 | |

| Fluorochem | 228744-100g |

Mesityl(phenyl)methanone |

954-16-5 | 95% | 100g |

£49.00 | 2022-02-28 | |

| eNovation Chemicals LLC | D518021-25g |

Mesityl(phenyl)Methanone |

954-16-5 | 97% | 25g |

$370 | 2024-05-24 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M196053-25g |

2,4,6-Trimethylbenzophenone |

954-16-5 | 98% | 25g |

¥85.90 | 2023-09-01 |

2,4,6-Trimethylbenzophenone Herstellungsverfahren

Herstellungsverfahren 1

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Catalysts: Potassium chloride (PIZP-catalyst) , Phosphoric acid (PIZP-catalyst) , Zirconium oxychloride (PIZP-catalyst) , Iron chloride (FeCl3) (PIZP-catalyst) ; 2.5 h, 110 °C

Referenz

- A novel sol-gel synthesized catalyst for Friedel-Crafts benzoylation reaction under solvent-free conditions, Journal of Molecular Catalysis A: Chemical, 2005, 241(1-2), 151-155

Herstellungsverfahren 3

Herstellungsverfahren 4

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: Sodium carbonate Catalysts: Palladium diacetate , Phosphine, tricyclohexyl-, tetrafluoroborate(1-) (1:1) Solvents: 1,4-Dioxane ; rt; 15 h, 120 °C

Referenz

- Sterically Hindered Ketones via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Amides by N-C(O) Activation, Organic Letters, 2019, 21(19), 7976-7981

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Catalysts: Bismuth triflate Solvents: 1-Butyl-3-methylimidazolium trifluoromethanesulfonate ; 30 min, 140 °C

Referenz

- Improvement of the Friedel-Crafts benzoylation by using bismuth trifluoromethanesulfonate in 1-butyl-3-methylimidazolium trifluoromethanesulfonate ionic liquid under microwave irradiation, Tetrahedron Letters, 2014, 55(1), 205-208

Herstellungsverfahren 7

Reaktionsbedingungen

Referenz

- Electrophilic aromatic substitution. 25. Carboxylic trifluoromethanesulfonic anhydrides as highly effective acylation agents. Perfluoroalkanesulfonic acid catalyzed acylation of arenes, Chemische Berichte, 1983, 116(3), 1195-208

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 Catalysts: Tetrakis[1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[(1,1,2,2,3,3,4,4,5… Solvents: Chlorobenzene ; 3 h, 110 °C; 1 h, 100 °C

Referenz

- Hf[N(SO2C8F17)2]4-catalyzed Friedel-Crafts acylation in a fluorous biphase system, Tetrahedron Letters, 2005, 46(15), 2697-2700

Herstellungsverfahren 9

Herstellungsverfahren 10

Reaktionsbedingungen

1.1 Solvents: Tetrahydrofuran ; 5 min, -15 °C; 3 h, -15 °C → rt

1.2 Reagents: Ammonium chloride Solvents: Water ; rt

1.2 Reagents: Ammonium chloride Solvents: Water ; rt

Referenz

- 6-methyl-2,4-pyrimidyl diesters. A highly efficient acylating agent for the synthesis of unsymmetrical ketones, Bulletin of the Korean Chemical Society, 2010, 31(3), 749-752

Herstellungsverfahren 11

Herstellungsverfahren 12

Reaktionsbedingungen

1.1 Reagents: Trifluoroacetic anhydride Catalysts: Bismuth triflate ; 0 °C; 12 h, 30 °C

Referenz

- The Friedel-Crafts acylation of aromatic compounds with carboxylic acids by the combined use of perfluoroalkanoic anhydride and bismuth or scandium triflate, Tetrahedron Letters, 2004, 45(24), 4723-4727

Herstellungsverfahren 13

Herstellungsverfahren 14

Reaktionsbedingungen

1.1 Reagents: Trifluoroacetic acid , 2-Pyridyl triflate Solvents: Trifluoroacetic acid

Referenz

- 2-(Trifluoromethylsulfonyloxy)pyridine as a reagent for ketone synthesis from carboxylic acids and aromatic hydrocarbons, Bulletin of the Chemical Society of Japan, 1988, 61(2), 455-9

2,4,6-Trimethylbenzophenone Raw materials

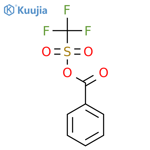

- Benzoyl Trifluoromethanesulfonate

- 2,6-Piperidinedione, 1-benzoyl-

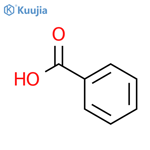

- Benzoic acid

- Trimethylphenyltin

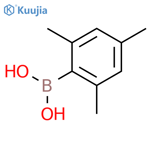

- 2,4,6-Trimethylphenylboronic acid

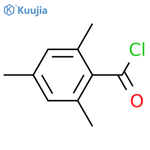

- 2,4,6-Trimethylbenzoyl cloride

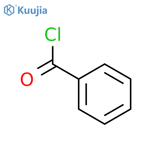

- Benzoyl chloride

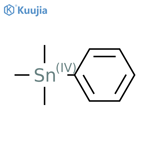

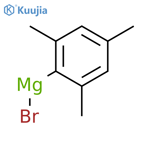

- Magnesium,bromo(2,4,6-trimethylphenyl)-

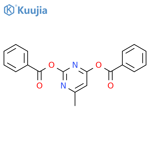

- 2,4-Pyrimidinediol, 6-methyl-, 2,4-dibenzoate

2,4,6-Trimethylbenzophenone Preparation Products

2,4,6-Trimethylbenzophenone Lieferanten

Jiangsu Xinsu New Materials Co., Ltd

Gold Mitglied

(CAS:954-16-5)

Bestellnummer:SFD1500

Bestandsstatus:

Menge:25KG,200KG,1000KG

Reinheit:99%

Preisinformationen zuletzt aktualisiert:Wednesday, 11 December 2024 17:02

Preis ($):

2,4,6-Trimethylbenzophenone Verwandte Literatur

-

1. 575. The mesomerism of keten and three of its derivativesC. L. Angyal,G. A. Barclay,A. A. Hukins,R. J. W. Le Fèvre J. Chem. Soc. 1951 2583

-

G. Baddeley,D. Voss J. Chem. Soc. 1954 418

-

3. Interaction between alkali metal aromatic ketone radical anions and the chlorides of lithium and magnesium in solution. A case of a carbon–carbon bond strengthening through complex formationMaria Micha-Screttas,Georgios A. Heropoulos,Barry R. Steele J. Chem. Soc. Perkin Trans. 2 1999 2685

-

4. Molecular polarisability. The conformations of diphenyl ketone, dimesityl ketone, and mesityl phenyl ketone as solutesP. H. Gore,J. A. Hoskins,R. J. W. Le Fèvre,L. Radom,G. L. D. Ritchie J. Chem. Soc. B 1967 741

-

5. Reductive coupling of aromatic ketones by low-valent titanium saltsFrancesco A. Bottino,Paolo Finocchiaro,Emaanuela Libertini,Antonino Reale,Antonino Recca J. Chem. Soc. Perkin Trans. 2 1982 77

954-16-5 (2,4,6-Trimethylbenzophenone) Verwandte Produkte

- 84-51-5(2-Ethylanthraquinone)

- 131-58-8(2-Methylbenzophenone)

- 1667-01-2(1-(2,4,6-trimethylphenyl)ethan-1-one)

- 1090-13-7(5,12-Napthacenequinone)

- 3029-32-1(6,13-Pentacenequinone)

- 89-74-7(2',4'-Dimethylacetophenone)

- 84-65-1(Anthraquinone)

- 577-16-2(2'-Methylacetophenone)

- 84-54-8(2-Methylanthraquinone)

- 90-44-8(Anthrone)

Empfohlene Lieferanten

Suzhou Senfeida Chemical Co., Ltd

(CAS:954-16-5)2,4,6-trimethylbenzophenone

Reinheit:98%

Menge:Company Customization

Preis ($):Untersuchung

Suzhou Senfeida Chemical Co., Ltd

(CAS:954-16-5)2,4,6-Trimethylbenzophenone

Reinheit:99.9%

Menge:200kg

Preis ($):Untersuchung